molecular formula C36H32 B14388633 9-Butyl-9-(triphenylmethyl)-9H-fluorene CAS No. 88223-31-8

9-Butyl-9-(triphenylmethyl)-9H-fluorene

Cat. No.: B14388633
CAS No.: 88223-31-8
M. Wt: 464.6 g/mol
InChI Key: SZAOWAOTYRNDKW-UHFFFAOYSA-N
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Description

9-Butyl-9-(triphenylmethyl)-9H-fluorene is an organic compound belonging to the fluorene family It is characterized by the presence of a butyl group and a triphenylmethyl group attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-9-(triphenylmethyl)-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method includes the reaction of fluorene with butyl bromide in the presence of a strong base such as potassium tert-butoxide. The triphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using triphenylmethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 9-Butyl-9-(triphenylmethyl)-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or triphenylmethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

9-Butyl-9-(triphenylmethyl)-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.

    Industry: It can be used in the production of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 9-Butyl-9-(triphenylmethyl)-9H-fluorene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing properties of the butyl and triphenylmethyl groups. These groups can stabilize or destabilize reaction intermediates, affecting the overall reaction pathway. In biological systems, the compound may interact with proteins or nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

    9-Butyl-9H-fluorene: Lacks the triphenylmethyl group, resulting in different reactivity and applications.

    9-Phenyl-9H-fluorene: Contains a phenyl group instead of a butyl group, leading to variations in chemical behavior.

    9-(Triphenylmethyl)-9H-fluorene: Similar structure but without the butyl group, affecting its physical and chemical properties.

Uniqueness: 9-Butyl-9-(triphenylmethyl)-9H-fluorene is unique due to the presence of both butyl and triphenylmethyl groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and research applications.

Properties

CAS No.

88223-31-8

Molecular Formula

C36H32

Molecular Weight

464.6 g/mol

IUPAC Name

9-butyl-9-tritylfluorene

InChI

InChI=1S/C36H32/c1-2-3-27-35(33-25-15-13-23-31(33)32-24-14-16-26-34(32)35)36(28-17-7-4-8-18-28,29-19-9-5-10-20-29)30-21-11-6-12-22-30/h4-26H,2-3,27H2,1H3

InChI Key

SZAOWAOTYRNDKW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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